molecular formula C17H11FN2 B12527347 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole

1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B12527347
M. Wt: 262.28 g/mol
InChI Key: FDUMLUGGBLXNDO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole can be synthesized using a one-pot, three-component Fischer indolisation–indole N-alkylation sequence . This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation, leading to the formation of densely substituted indole products in a short reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Fischer indolisation method. This process is favored due to its high yield, operational simplicity, and the availability of starting materials. The use of microwave irradiation in industrial settings can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole is unique due to its specific fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, particularly in medicinal chemistry and drug development .

Properties

Molecular Formula

C17H11FN2

Molecular Weight

262.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11FN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H

InChI Key

FDUMLUGGBLXNDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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